Mandelamidine, m-hydroxy- (6CI)
Description
Mandelamidine, m-hydroxy- (6CI) is a long-acting hypotensive agent characterized by its adrenergic neuron-blocking mechanism, which depletes peripheral noradrenaline stores to reduce blood pressure . The compound’s name suggests a meta-hydroxy (m-hydroxy) substitution on its phenyl ring, a structural feature that may influence its pharmacokinetic and pharmacodynamic properties. Pharmacological studies highlight its efficacy in inducing prolonged hypotension with a toxicity profile superior to other adrenergic blockers like guanethidine and bethanidine .
Properties
CAS No. |
106037-39-2 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 |
IUPAC Name |
2-hydroxy-2-(3-hydroxyphenyl)ethanimidamide |
InChI |
InChI=1S/C8H10N2O2/c9-8(10)7(12)5-2-1-3-6(11)4-5/h1-4,7,11-12H,(H3,9,10) |
InChI Key |
HLROPFQDTNHRHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(C(=N)N)O |
Synonyms |
Mandelamidine, m-hydroxy- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Pharmacological Profile of Mandelamidine and Analogous Compounds
Key Findings :
- Mandelamidine’s duration of action aligns with guanethidine but exhibits reduced side effects, such as less severe orthostatic hypotension .
- Guanazodine shares Mandelamidine’s mechanism but shows comparable efficacy with marginally better tolerability .
- Bethanidine, while faster-acting, requires more frequent dosing due to shorter activity .
Structural and Functional Comparison with m-Hydroxy Substituted Compounds
The m-hydroxy substitution is a critical pharmacophore in diverse therapeutic agents. While Mandelamidine leverages this group for hypotensive activity, other compounds utilize it in anticancer contexts:
Table 2: m-Hydroxy Substituted Compounds in Different Therapeutic Areas
Key Insights :
- In indolyl dihydropyrazoles, m-hydroxy phenyl substitutions enhance anti-proliferative activity against DU-145 prostate cancer cells, with IC50 values comparable to unsubstituted phenyl analogs .
- Resveratrol derivatives modified at the m-hydroxy position show improved metabolic stability without compromising anticancer efficacy .
- Mandelamidine’s m-hydroxy group may contribute to its sustained receptor interaction, distinguishing it from non-hydroxylated adrenergic blockers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
